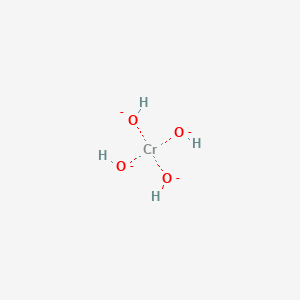
tetraoxidochromate(IV)
Description
Tetraoxidochromate(IV), with the hypothetical formula $[CrO4]^{4-}$, is a chromium(IV) oxo complex characterized by a tetrahedral geometry comprising four oxide ligands. Chromium in the +4 oxidation state is less common compared to its more stable +3 and +6 states, making this compound a subject of specialized synthetic and spectroscopic studies. The synthesis of tetraoxidochromate(IV) likely involves redox reactions under controlled conditions, such as the reduction of chromate ($CrO4^{2-}$) or oxidation of Cr(III) precursors. Its electronic configuration ($d^2$) suggests paramagnetic behavior, and its reactivity is dominated by redox activity, though stability in aqueous solutions remains challenging due to disproportionation tendencies .
Properties
Molecular Formula |
CrH4O4-4 |
|---|---|
Molecular Weight |
120.03 g/mol |
IUPAC Name |
chromium;tetrahydroxide |
InChI |
InChI=1S/Cr.4H2O/h;4*1H2/p-4 |
InChI Key |
QJJQCFFMTQDLQE-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Cr] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Contrasts
- Oxidation State : Chromate (Cr(VI)) and dichromate (Cr(VI)) are more stable and prevalent than tetraoxidochromate(IV) (Cr(IV)) due to chromium’s preference for +3 and +6 states.
- Geometry : All three adopt tetrahedral ($CrO4^{2-}$) or dimeric tetrahedral ($Cr2O_7^{2-}$) geometries, but Cr(IV) complexes are less structurally characterized.
- Redox Behavior : Chromate and dichromate are strong oxidizing agents, whereas Cr(IV) species act as intermediates in redox cascades, often disproportionate into Cr(III) and Cr(VI) .
Table 1: Comparative Properties of Chromium Oxo Complexes
| Property | Tetraoxidochromate(IV) | Chromate ($CrO_4^{2-}$) | Dichromate ($Cr2O7^{2-}$) |
|---|---|---|---|
| Oxidation State | +4 | +6 | +6 |
| Geometry | Tetrahedral | Tetrahedral | Dimeric Tetrahedral |
| Color | Not reported | Yellow | Orange-red |
| Stability in Water | Low | High | High |
| Magnetic Moment (BM) | ~2.8 (paramagnetic) | Diamagnetic | Diamagnetic |
Permanganate ($MnO_4^-$)
Functional Similarities and Differences
- Oxidation State : Permanganate contains Mn(VII), a higher oxidation state than Cr(IV), leading to stronger oxidative capacity.
Tetraperoxochromate(V) ($[Cr(O2)4]^{3-}$)
Ligand and Reactivity Contrasts
Table 2: Cr(IV) vs. Cr(V) Complexes
| Property | Tetraoxidochromate(IV) | Tetraperoxochromate(V) |
|---|---|---|
| Oxidation State | +4 | +5 |
| Ligand Type | Oxide ($O^{2-}$) | Peroxo ($O_2^{2-}$) |
| Stability | Low | Moderate |
| Key Spectral Features | d-d transitions | Charge-transfer bands |
Iridium(IV) Oxalato Complexes (e.g., $[IrCl_4Ox]^{3-}$)
Structural Analogues
- Metal Center : Iridium(IV) complexes, such as those in , share a +4 oxidation state with Cr(IV) but differ in ligand composition (halides + oxalate vs. oxide).
- Spectroscopy : Both exhibit charge-transfer (CT) bands and spin-orbit coupling effects. For instance, $[IrBr_4Ox]^{2-}$ shows resolved CT transitions at 10K, analogous to Cr(IV)’s predicted fine structure in low-temperature spectra .
Research Findings and Challenges
- Synthesis : Tetraoxidochromate(IV) requires inert atmospheres and low temperatures to prevent disproportionation, unlike more stable chromate .
- Spectroscopy : UV-Vis studies of Cr(IV) are sparse, but parallels exist with Ir(IV) complexes, where CT bands split into distinct components (e.g., 1000–1400 cm$^{-1}$ for Ir-Br transitions) .
- Applications : Cr(IV) oxo complexes are explored for catalytic redox processes, though their instability limits industrial use compared to chromate or permanganate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


